Product packaging for Apimostinel(Cat. No.:)

Apimostinel

Cat. No.: B8220743
M. Wt: 503.6 g/mol
InChI Key: DVBUEXCIEIAXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apimostinel (also known as NRX-1074 and AGN-241660) is an investigational antidepressant compound that acts as a novel and selective positive allosteric modulator (PAM) of the NMDA receptor . It is currently in clinical development for the acute treatment of major depressive disorder (MDD) and is being explored for its potential to rapidly enhance synaptic plasticity . Derived from Rapastinel (GLYX-13), this compound is a second-generation molecule that is structurally modified for improved metabolic stability and pharmacokinetics, demonstrating significantly greater potency in vitro . Its mechanism involves positive modulation of the NMDA receptor at a novel binding site, which enhances receptor function and promotes neuroplasticity without the psychotomimetic or dissociative side effects associated with NMDA receptor antagonists like ketamine . In prior clinical studies, a single dose of this compound demonstrated rapid, statistically significant antidepressant effects within 24 hours that were sustained for up to seven days . A recent Phase 2 clinical trial is investigating its use in combination with a digital therapeutic to potentially extend the duration of its antidepressant benefits . As a research chemical, this compound is a valuable tool for studying synaptic function, neuroplasticity, and the mechanisms of rapid-acting antidepressant therapies. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37N5O6 B8220743 Apimostinel

Properties

IUPAC Name

1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-2-benzylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUEXCIEIAXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action

N-methyl-D-aspartate Receptor (NMDAR) Modulation

NMDARs are crucial ionotropic glutamate (B1630785) receptors involved in excitatory synaptic transmission and plasticity in the central nervous system researchgate.net. Apimostinel (B605535) modulates the activity of these receptors through a specific interaction.

Positive Allosteric Modulation of NMDAR Activity

This compound is characterized as a positive allosteric modulator (PAM) of NMDAR activity mdpi.comnih.govnih.gov. This means it enhances the receptor's response to its endogenous ligands, glutamate and glycine (B1666218) or D-serine, without directly activating the receptor itself mdpi.comnih.gov. Unlike agonists that bind to the orthosteric site and directly trigger channel opening, PAMs bind to a distinct allosteric site, thereby increasing the probability or duration of channel opening when the orthosteric site is occupied researchgate.net. Studies have shown that this compound potentiates NMDAR reactivity only in the presence of glutamate and its co-agonists nih.gov. Quantitative electroencephalography (qEEG) analysis in a Phase 1 study demonstrated a dose-dependent increase in pharmacodynamic biomarkers of NMDAR activation following this compound administration businesswire.combiospace.com.

Unique NMDAR Binding Site Characterization

This compound modulates NMDAR activity by binding to a novel and unique site on the receptor complex wikipedia.orgsmolecule.commdpi.com. This binding site is distinct from the orthosteric sites where glutamate and glycine/D-serine bind mdpi.comnewdrugapprovals.org. In silico modeling has predicted a novel binding site for related compounds like rapastinel (B1663592) in the N-terminal domain (NTD) of GluN2 subunits mdpi.com. Point mutagenesis studies targeting this putative binding site have shown no effect on NMDAR activation by glutamate and D-serine but completely abolished the potentiation of NMDAR signaling mediated by these modulators mdpi.com. This provides evidence for a specific allosteric binding site through which this compound and similar compounds exert their effects.

Distinguishing this compound's Modulatory Profile

This compound's action as an NMDAR PAM at a novel site differentiates it from other classes of NMDAR-targeting compounds.

Differentiation from NMDAR Antagonists

This compound's mechanism is fundamentally different from that of NMDAR antagonists like ketamine wikipedia.orgpharmakb.comsmolecule.comgateneuro.commdpi.comnih.govnewdrugapprovals.orgwikipedia.orgmedkoo.comiiab.melarvol.com. While both this compound and NMDAR antagonists can lead to rapid antidepressant effects and enhance neuroplasticity, they do so through divergent mechanisms gateneuro.commdpi.com. NMDAR antagonists typically block the ion channel pore, often in an uncompetitive manner, requiring receptor activation to bind wikipedia.orgnih.gov. This blockade is associated with psychotomimetic and dissociative side effects wikipedia.orgsmolecule.commdpi.comnih.govwikipedia.orgiiab.me. In contrast, this compound, as a PAM, enhances NMDAR function and has shown a greatly improved tolerability profile without inducing these psychotomimetic effects in preclinical and clinical studies wikipedia.orgsmolecule.commdpi.comnih.govbusinesswire.combiospace.com.

Here is a table summarizing key differences in the mechanisms of action between this compound and NMDAR Antagonists:

FeatureThis compound (PAM)NMDAR Antagonists (e.g., Ketamine)
Mechanism of ActionPositive Allosteric ModulationChannel Blockade (Antagonism)
Binding SiteNovel allosteric site (likely NTD) mdpi.comIon channel pore wikipedia.orgnih.gov
Effect on NMDAR ActivityEnhances activity in presence of ligands mdpi.comnih.govInhibits ion flow wikipedia.org
Dependence on LigandsRequires glutamate and co-agonists mdpi.comnih.govOften requires receptor activation wikipedia.orgnih.gov
Psychotomimetic EffectsNot observed in studies wikipedia.orgsmolecule.commdpi.comnih.govbusinesswire.combiospace.comCommonly associated wikipedia.orgsmolecule.commdpi.comnih.govwikipedia.orgiiab.me
Effect on Glutamate ReleaseDoes not elicit acute glutamate release (vs. rapastinel) mdpi.comCan lead to enhanced glutamate release (disinhibition) mdpi.com

Pharmacological Targets and Receptor Interactions

NMDAR Subunit Specificity and Expression Profiles

NMDAR subtypes, defined by their subunit composition, are differentially expressed across brain regions, cell types, and subcellular compartments (synaptic vs. extrasynaptic). nih.gov This differential expression contributes to the diverse functions of NMDARs and suggests that subtype-selective modulation could offer therapeutic advantages. nih.govresearchgate.net

Affinity for GluN2 Subtypes

Stinels, including apimostinel (B605535), are proposed to bind to a novel regulatory site in the NTD of GluN2 subunits. mdpi.com While rapastinel (B1663592) has shown affinity for each of the four GluN2 subtypes (GluN2A, GluN2B, GluN2C, and GluN2D), the specific subtype affinity of this compound requires further study. mdpi.com The GluN2B subunit is particularly prevalent in immature neurons and extrasynaptic locations, while GluN2A is present throughout the adult brain and frequently found in synaptic NMDARs. nih.govnih.govsci-hub.se The functional properties of NMDARs, such as channel open probability and deactivation time, are influenced by the specific GluN2 subunit present. sci-hub.se

Selectivity for Specific Neuronal Subpopulations

NMDARs with specific subunit compositions are differentially expressed by various neuronal subpopulations. mdpi.comresearchgate.net There is some evidence suggesting that stinels interact with NMDARs on specific neuron subpopulations, but the precise characterization of this selectivity and how it determines initial targets is an area of ongoing research. mdpi.comresearchgate.net Some NMDAR PAMs, a class that includes this compound, may selectively potentiate NMDARs on excitatory neurons. mdpi.comresearchgate.net This contrasts with the proposed mechanism of action for ketamine, an NMDAR antagonist, which is thought to primarily block NMDARs on GABAergic interneurons, leading to disinhibition of glutamatergic neurons. mdpi.combiospace.com

Downstream Signaling Pathways

Modulation of NMDAR activity by compounds like this compound can trigger intracellular signaling cascades that contribute to neuroplasticity and exert antidepressant effects. mdpi.comnih.gov

Brain-Derived Neurotrophic Factor (BDNF) Release and Signaling

A key downstream effect associated with NMDAR modulation by rapid-acting antidepressants, including stinels, is the increased production and release of brain-derived neurotrophic factor (BDNF). mdpi.comnih.govpitt.edunih.gov BDNF is a neurotrophin essential for neuroplasticity and neuronal survival and growth. mdpi.comnih.gov Dysfunction in BDNF metabolism has been implicated in neuropsychiatric conditions like depression. mdpi.comnih.gov NMDAR activation leads to calcium influx, which can increase BDNF mRNA expression and protein production. mdpi.com The relationship between NMDAR and BDNF is reciprocal, as BDNF can enhance NMDAR expression and trafficking to the synapse. mdpi.com

Tropomyosin Receptor Kinase B (TrkB) Receptor Activation

BDNF exerts its effects by binding to the tropomyosin receptor kinase B (TrkB) receptor, a high-affinity tyrosine kinase receptor. mdpi.comnih.govnih.gov This interaction is critical for mediating changes in synaptic plasticity. mdpi.comnih.gov Activation of TrkB by BDNF initiates intracellular signaling cascades. mdpi.comnih.gov Studies suggest that the BDNF-TrkB signaling pathway is a common mechanism underlying the effects of many antidepressant modalities. nih.govmdpi.com

ERK and mTOR Signaling Pathway Activation

Activation of the TrkB receptor by BDNF leads to the activation of downstream signaling pathways, including the extracellular-regulated protein kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways. mdpi.comnih.govinformahealthcare.com These pathways are significantly involved in synaptogenesis and neuroplasticity. nih.govinformahealthcare.comgoogle.com The antidepressant effects of rapastinel, a related compound to this compound, have been associated with the activation of ERK and mTOR signaling pathways. mdpi.comresearchgate.net Similarly, activation of Akt/mTOR signaling has been observed with other NMDAR modulators and is linked to increased synaptic proteins in the prefrontal cortex. mdpi.com The mTOR pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of protein translation and synaptic plasticity, and its activation is thought to mediate the antidepressant effects of some NMDAR-targeting drugs. nih.govgoogle.comlarvol.com

AMPA Receptor (AMPAR) Upregulation and Sensitivity

While this compound's primary mechanism involves modulating the NMDAR, research into glutamatergic system modulation in depression has also highlighted the role of AMPA receptors (AMPARs) researchgate.net. Some studies on rapid-acting antidepressants, such as ketamine, suggest that their effects may involve the upregulation of postsynaptic AMPARs, leading to increased sensitivity to elevated glutamatergic tone mdpi.com. Although this compound directly potentiates NMDAR activity, distinct from ketamine's NMDAR antagonism, both mechanisms can converge on stimulating postsynaptic intracellular signaling pathways that drive neuroplasticity mdpi.com. It has been suggested that AMPAR activity is essential for the antidepressant effects of both ketamine and rapastinel mdpi.com. Data could potentially be presented in a table comparing the effects of different glutamatergic modulators on AMPAR expression or function based on research findings.

Potential Data for Table:

CompoundPrimary TargetProposed AMPAR Involvement MechanismObserved Effect on AMPARs (if data available)
This compoundNMDA Receptor PAMDownstream signaling convergence with NMDAR potentiation(Specific data not found in provided snippets)
KetamineNMDA Receptor AntagonistUpregulation of postsynaptic AMPARs mdpi.comIncreased postsynaptic expression mdpi.com
DextromethorphanVarious (including NMDA)Putative enhancement of AMPAR trafficking researchgate.netEnhanced trafficking to neuronal membrane researchgate.net

Glutamatergic System Dysregulation in Neuropathology

Dysregulation of the glutamatergic system has been strongly implicated in the pathophysiology of various neurological and psychiatric disorders, including major depressive disorder (MDD) and neurodegenerative conditions nih.govdntb.gov.uanih.govresearchgate.netpatsnap.com. An imbalance between the primary central nervous system neurotransmitters, L-glutamate and γ-aminobutyric acid (GABA), is considered to play a key role in conditions like treatment-resistant depression (TRD) dntb.gov.uanih.gov. Abnormal levels and ratios of these amino acid neurotransmitters have been detected in key brain regions in individuals with mood disorders acs.orgnih.gov.

Role of L-Glutamate in Synaptic Plasticity

L-Glutamate is the major excitatory neurotransmitter in the brain and is crucial for various cognitive processes, including learning, memory, and executive function researchgate.netmdpi.com. It plays a vital role in synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity biosynth.comnih.govmdpi.comwikipedia.org. Activation of NMDARs by glutamate (B1630785) and its co-agonist (glycine or D-serine) leads to calcium influx, initiating signaling cascades that result in increased synaptic plasticity, such as long-term potentiation (LTP) mdpi.comwikipedia.org. This compound's modulation of the NMDAR aims to enhance NMDAR-mediated synaptic plasticity wikipedia.org.

Contribution to Neurodegeneration in Specific Brain Regions

Dysfunction of the glutamatergic system, particularly excessive activation of NMDARs leading to excitotoxicity, has been linked to neurodegenerative processes nih.govwikipedia.org. Excitotoxicity, characterized by excessive glutamate release and subsequent over-activation of NMDARs, can cause excessive calcium influx into neurons, triggering pro-death signaling pathways and leading to cell damage or apoptosis nih.govwikipedia.org. This phenomenon has been implicated in conditions such as Alzheimer's disease, Huntington's disease, stroke, and epilepsy nih.govwikipedia.org. While this compound is being investigated for MDD, understanding the role of glutamatergic dysregulation in neurodegeneration provides context for the importance of precisely modulating glutamate receptors. Imbalances in glutamatergic and GABAergic activity in regions like the prefrontal cortex (PFC) and hippocampus have been extensively implicated in MDD and TRD, contributing to neurodegeneration in these areas nih.gov.

Convergence with Conventional Antidepressant Mechanisms

Increasing evidence suggests that the antidepressant effects of both novel glutamatergic modulators and conventional antidepressants may converge on common downstream pathways related to neuroplasticity wikipedia.orgmdpi.comnih.govacs.org. While conventional antidepressants primarily target monoamine systems, research indicates they may also influence NMDAR function and expression acs.orgnih.gov. Rapid-acting glutamatergic agents like ketamine and NMDAR modulators such as this compound are thought to exert their effects, at least in part, by stimulating postsynaptic intracellular signaling mechanisms that promote neuroplasticity mdpi.com. Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, are considered key mediators in the effects of many antidepressants, including conventional ones and glutamatergic agents mdpi.comnih.govresearchgate.net. Stimulating BDNF production is a likely mechanism for therapeutics that induce changes in neuroplasticity mdpi.com. Data could be presented in a table summarizing the convergent effects of different antidepressant classes on neuroplasticity markers.

Potential Data for Table:

Antidepressant ClassExamplesPrimary MechanismProposed Convergent Mechanism (Neuroplasticity)Key Neuroplasticity Markers Involved
NMDA Receptor ModulatorsThis compound, RapastinelNMDA Receptor ModulationPotentiates NMDAR activity, downstream signaling mdpi.comBDNF, ERK, mTOR signaling mdpi.comnih.gov
NMDA Receptor AntagonistsKetamine, EsketamineNMDA Receptor AntagonismAMPAR upregulation, downstream signaling mdpi.comBDNF, ERK, mTOR signaling mdpi.comnih.gov
Conventional AntidepressantsSSRIs, SNRIs (Implicit in context)Monoamine reuptake inhibitionInfluence on NMDAR function/expression acs.orgnih.gov, BDNF signaling nih.govBDNF, synaptic protein synthesis acs.org

Preclinical Efficacy Studies

Animal Models of Neuropsychiatric Disorders

Animal models are valuable tools in neuropsychiatric research, aiming to mimic disease-like conditions observed in humans, such as major depressive disorder frontiersin.orgfrontiersin.org. These models are used to investigate the neurobiological mechanisms underlying these disorders and to evaluate the potential efficacy of novel therapeutic compounds like apimostinel (B605535) frontiersin.orgfrontiersin.org. While animal models offer advantages in studying neurobiological pathways and potential biomarkers, it is crucial to acknowledge their limitations and the challenges in translating findings directly to human clinical outcomes frontiersin.orgfrontiersin.org.

Rapid-Acting Antidepressant-like Effects in Depression Models

Preclinical studies have indicated that this compound elicits rapid antidepressant effects in animal models of depression wikipedia.orgmdpi.com. This rapid action is a notable characteristic shared with other N-methyl-D-aspartate receptor (NMDAR) modulators like ketamine mdpi.comresearchgate.net. The antidepressant effects of NMDAR modulators are hypothesized to be related to mechanisms involving brain-derived neurotrophic factor (BDNF) signaling and enhanced synaptic plasticity mdpi.comnih.gov.

Induction of Metaplastic Changes

This compound has been shown to induce metaplastic changes, which are thought to potentiate sustained antidepressant effects mdpi.comresearchgate.net. Metaplasticity refers to the regulation of future synaptic plasticity based on prior activity researchgate.netnih.gov. This mechanism suggests that this compound may prime synapses for subsequent changes in strength, contributing to longer-lasting therapeutic outcomes even after the drug is cleared from the system researchgate.netnih.gov. This is in contrast to directly altering synaptic efficacy, suggesting a potential advantage for sustained relief and reduced dosing frequency researchgate.netnih.gov.

Effects in Chronic Stress Models

Chronic stress models in rodents are utilized to investigate the enduring neurobiological and behavioral changes associated with depression nih.govmdpi.com. These models aim to replicate aspects of human depression, such as impaired synaptic function and plasticity nih.gov. While the provided search results mention chronic stress models in the context of evaluating antidepressant effects mdpi.comlarvol.com, specific detailed findings regarding this compound's effects in these models are not extensively described within the provided snippets. However, the chronic unpredictable mild stress (CUMS) model is recognized as effective in mimicking psychosocial stress factors relevant to human depression and has been used in studies evaluating other compounds mdpi.commdpi.com.

Evaluation in Rodent Behavioral Assays

Rodent behavioral assays are standard tools for assessing antidepressant-like activity and other behavioral changes relevant to neuropsychiatric disorders nih.govnih.gov. These tests measure various aspects of rodent behavior that are thought to be analogous to symptoms observed in human conditions frontiersin.orgfrontiersin.org.

The forced swim test (FST) is a widely used behavioral assay for screening potential antidepressant treatments in rodents nih.govunderstandinganimalresearch.org.uk. The test involves placing a rodent in an inescapable cylinder of water and measuring the duration of immobility understandinganimalresearch.org.uk. Reduced immobility time after treatment is typically interpreted as an antidepressant-like effect understandinganimalresearch.org.uk. The FST has been used in preclinical evaluations of compounds, including NMDAR modulators dntb.gov.ualarvol.com.

Phencyclidine-Induced Hyperlocomotion

Phencyclidine (PCP) is known to induce behavioral effects in humans that share characteristics with schizophrenia, including hyperlocomotion in animal models. nih.gov Antagonism of PCP-induced hyperlocomotion is considered a potential indicator of antipsychotic efficacy. nih.gov While the provided search results discuss PCP-induced hyperlocomotion as a model and the effects of other compounds like zelquistinel (B611930) researchgate.net and typical/atypical antipsychotics nih.gov on this behavior, specific detailed data on this compound's effects on PCP-induced hyperlocomotion were not prominently available in the search results. However, it is mentioned that zelquistinel, another stinel and analogue of rapastinel (B1663592) like this compound, inhibited PCP-induced hyperlocomotion in preclinical studies. researchgate.net Stinels, including this compound, are noted for having improved safety and tolerability profiles compared to NMDA receptor antagonists like ketamine, lacking the schizophrenia-like psychotomimetic effects. mdpi.combusinesswire.com

Rotarod Performance

The rotarod test is a common preclinical assessment used to evaluate motor coordination and balance in rodents. acs.orgnih.gov Impairment in rotarod performance can indicate motor dysfunction or central nervous system effects. nih.gov Preclinical studies involving zelquistinel, an analogue of this compound, have shown that it did not impact rotarod performance. researchgate.net While direct data for this compound's effect on rotarod performance was not a primary finding in the search results, the lack of impact by a closely related analogue suggests a potential for this compound to also not significantly impair motor coordination in this test.

Potency and Comparative Preclinical Activity

This compound has been evaluated for its potency and compared to related compounds, particularly rapastinel (GLYX-13), another NMDA receptor modulator. wikipedia.orgiiab.menih.gov

Enhanced Potency Relative to Analogues in Preclinical Contexts

This compound is described as an improved, follow-up drug to rapastinel (GLYX-13). wikipedia.orgiiab.me Preclinical evaluations have indicated that this compound demonstrates enhanced potency compared to rapastinel. wikipedia.orgiiab.menih.gov Specifically, this compound has been reported to be significantly more potent than GLYX-13 in in vitro contexts, with one source stating it is 1000-fold more potent in vitro wikipedia.org and another suggesting it appears to be several thousand-fold more potent at the glycine (B1666218) site nih.gov. This increased potency is attributed, in part, to structural modifications, such as the addition of a benzyl (B1604629) group, designed to enhance its metabolic stability and pharmacokinetic profile. wikipedia.org

This compound is also noted to be orally active, unlike rapastinel, which requires intravenous administration. iiab.menewdrugapprovals.orgwikipedia.org This difference in route of administration and the enhanced potency highlight this compound's potential advantages in preclinical and potentially clinical settings.

Neurobiological Effects and Mechanisms of Neuroplasticity

Synaptic Plasticity Enhancement Apimostinel (B605535) enhances synaptic plasticity, a fundamental property of the brain crucial for learning, memory, and adaptation.clinicaltrialsarena.comfirstwordpharma.comfrontiersin.orgSynaptic plasticity involves the activity-dependent modification of synaptic transmission.frontiersin.orgthis compound's ability to enhance synaptic plasticity is considered a key aspect of its potential therapeutic effects.clinicaltrialsarena.comfirstwordpharma.combenchchem.com

Long-Term Potentiation (LTP) Induction and Enhancement this compound significantly enhances long-term potentiation (LTP).patsnap.comLTP is a widely studied form of neuroplasticity involving the persistent strengthening of synapses, considered a primary cellular mechanism for learning and memory.frontiersin.orgbenchchem.comnih.govPreclinical studies have shown that this compound enhances activity-dependent synaptic plasticity, specifically LTP, in brain regions such as the medial prefrontal cortex (mPFC) and hippocampus.benchchem.comA single dose of this compound has been shown to enhance LTP, with effects lasting for several days in preclinical studies.patsnap.com

Data on LTP Enhancement:

Compound Effect on LTP Duration of Effect Source
This compound Enhanced 7 days (single dose in preclinical studies) patsnap.com
Rapastinel (B1663592) Enhanced Up to 2 weeks (single dose) researchgate.net
Zelquistinel (B611930) Enhanced Up to 2 weeks (single dose) researchgate.net

Dendritic Spine Density Modulation Rapastinel, a related stinel, has been shown to induce neuroplastic changes, including increasing dendritic spine density.nih.govresearchgate.netDendritic spines are small protrusions from dendrites that receive synaptic input, and their density and morphology are closely related to synaptic function and plasticity.mdpi.combiomolther.orgWhile direct data specifically on this compound's effect on dendritic spine density is not as extensively detailed in the provided snippets as for rapastinel, the classification of this compound within the stinel class and its shared mechanism of enhancing synaptic structure and function suggest a potential role in modulating dendritic spine density.mdpi.comresearchgate.netStudies on rapastinel demonstrated an increase in the proportion of mature spines and the density of stubby spines in regions like the dentate gyrus and mPFC in rats.researchgate.net

Data on Rapastinel's Effect on Dendritic Spines (Preclinical):

Brain Region Spine Type Effect of Rapastinel (single dose) Source
Dentate Gyrus Mature Spines Increased proportion researchgate.net
Dentate Gyrus Stubby Spines Increased density researchgate.net
Dentate Gyrus Thin Spines Decreased % and density researchgate.net
mPFC Layer 5 Mature Spines Increased proportion researchgate.net
mPFC Layer 5 Stubby Spines Increased density researchgate.net
mPFC Layer 5 Thin Spines No significant change researchgate.net
mPFC Layer 5 Mushroom Spines No alteration researchgate.net
mPFC Layer 5 Total Spines No alteration researchgate.net

Comparative Pharmacology

Analogues and Next-Generation Compounds

Apimostinel (B605535) is part of a lineage of NMDA receptor-targeting compounds that were developed following initial research into the antidepressant effects of NMDA modulation. These compounds aim to retain the rapid and sustained antidepressant effects observed with some NMDA modulators while improving safety and pharmacokinetic profiles.

This compound as a Second-Generation Analog

This compound (GATE-202, formerly NRX-1074, AGN-241660) is characterized as a second-generation analog in the development of NMDA receptor modulators for depression. wikipedia.orgwikipedia.orgfrontiersin.orgnih.govnih.govpsychiatrictimes.combiospace.combiospace.com It was developed as a follow-up compound to rapastinel (B1663592) (GLYX-13), aiming for improved properties. wikipedia.orgfrontiersin.orgiiab.menewdrugapprovals.orgpenchant.bio this compound is an amidated tetrapeptide, similar in structure to rapastinel, but with structural modifications, including the addition of a benzyl (B1604629) group, intended to enhance metabolic stability and pharmacokinetic characteristics. wikipedia.orgiiab.me

Relationship with Rapastinel (GLYX-13)

Rapastinel (GLYX-13, BV-102) is a centrally active, intravenously administered amidated tetrapeptide that acts as a selective modulator of the NMDA receptor. wikipedia.orgnewdrugapprovals.orgiiab.me It was a prototype for the synthesis of next-generation compounds with similar mechanisms of action, including this compound and zelquistinel (B611930). wikipedia.orgfrontiersin.org Rapastinel binds to a unique domain on the NMDA receptor complex distinct from the glycine (B1666218) co-agonist binding site. wikipedia.org While initially showing promise and receiving Fast Track and Breakthrough Therapy designations from the U.S. FDA, rapastinel did not meet primary endpoints in phase III trials for major depressive disorder. wikipedia.org

This compound shares a similar mechanism of action with rapastinel, acting through a unique binding site on the NMDA receptor, independent of the glycine site, to modulate receptor activity and enhance NMDAR-mediated synaptic plasticity. wikipedia.orgiiab.me A key difference lies in potency; this compound has been reported to be significantly more potent than rapastinel in vitro, with some sources indicating it is 1000-fold more potent. wikipedia.orgbiospace.com this compound was also developed with the intention of being orally active, in contrast to the intravenous administration required for rapastinel. iiab.me

Here is a comparison of this compound and Rapastinel:

FeatureThis compound (GATE-202, NRX-1074)Rapastinel (GLYX-13, BV-102)
GenerationSecond-generation analog wikipedia.orgfrontiersin.orgPrototype/First-generation wikipedia.orgfrontiersin.org
Chemical ClassAmidated tetrapeptide wikipedia.orgiiab.meAmidated tetrapeptide wikipedia.orgnewdrugapprovals.orgiiab.me
Mechanism of ActionSelective NMDA receptor modulator, unique binding site wikipedia.orgiiab.meSelective NMDA receptor modulator, unique binding site wikipedia.org
Potency (in vitro)~1000-fold more potent than Rapastinel wikipedia.orgbiospace.comBaseline
Route of Admin.Investigational (Intravenous formulation completed Phase IIa, oral formulation in Phase I as of 2015) wikipedia.orgiiab.meIntravenous wikipedia.orgnewdrugapprovals.orgiiab.me
StructureSimilar to Rapastinel, with structural modification (benzyl group) wikipedia.orgiiab.me(S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide wikipedia.orgiiab.me
FormulaC25H37N5O6 wikipedia.orgnih.goviiab.meC18H31N5O6 wikipedia.orgnewdrugapprovals.orgiiab.me
Molar Mass503.600 g/mol wikipedia.orgnih.goviiab.me413.475 g/mol wikipedia.orgnewdrugapprovals.orgiiab.me

Comparison with Zelquistinel (GATE-251, AGN-241751)

Zelquistinel (GATE-251, formerly AGN-241751) is another compound developed in the lineage of NMDA receptor modulators, often described as a third-generation molecule following rapastinel and this compound. wikipedia.orgfrontiersin.orgpenchant.biowikipedia.org Unlike this compound and rapastinel, which are peptides, zelquistinel is an orally active small molecule. wikipedia.orgfrontiersin.orgpenchant.biowikipedia.org

Zelquistinel also acts through a unique binding site on the NMDA receptor, independent of the glycine site, modulating receptor activity and enhancing NMDAR-mediated synaptic plasticity, similar to the mechanism of rapastinel and this compound. penchant.biowikipedia.org Zelquistinel is reported to exhibit increased potency compared to rapastinel and has improved drug properties. penchant.biowikipedia.org While some sources indicate zelquistinel is many times more potent than both rapastinel and this compound, others specifically compare it to rapastinel, noting increased potency. penchant.bio Preclinical studies with zelquistinel have shown rapid-acting and sustained antidepressant-like effects. wikipedia.org

Here is a comparison of this compound and Zelquistinel:

FeatureThis compound (GATE-202, NRX-1074)Zelquistinel (GATE-251, AGN-241751)
GenerationSecond-generation analog wikipedia.orgfrontiersin.orgThird-generation small molecule wikipedia.orgfrontiersin.orgpenchant.bio
Chemical ClassAmidated tetrapeptide wikipedia.orgiiab.meSmall molecule wikipedia.orgfrontiersin.orgpenchant.biowikipedia.org
Mechanism of ActionSelective NMDA receptor modulator, unique binding site wikipedia.orgiiab.meSelective NMDA receptor modulator, unique binding site penchant.biowikipedia.org
Potency~1000-fold more potent than Rapastinel wikipedia.orgbiospace.comIncreased potency compared to Rapastinel penchant.biowikipedia.org, potentially more potent than this compound penchant.bio
Route of Admin.Investigational (IV and oral formulations studied) wikipedia.orgiiab.meOral wikipedia.orgfrontiersin.orgpenchant.biowikipedia.org
FormulaC25H37N5O6 wikipedia.orgnih.goviiab.meC15H25N3O5 wikipedia.orgnih.govuni.lu
Molar Mass503.600 g/mol wikipedia.orgnih.goviiab.me327.381 g/mol wikipedia.orgnih.gov

Differentiation from Dissociative Anesthetics and NMDA Receptor Antagonists

This compound and its related compounds, rapastinel and zelquistinel, are differentiated from traditional NMDA receptor antagonists, such as dissociative anesthetics like ketamine, by their mechanism of action and resulting pharmacological profile. wikipedia.orgwikipedia.orgfrontiersin.orgnih.goviiab.menewdrugapprovals.orgpenchant.biowikipedia.orgnih.govuni.lupharmakb.comuni.lunih.govmdpi.com While both classes interact with the NMDA receptor and can produce rapid antidepressant effects, they do so through distinct mechanisms, leading to differences in functional outcomes and side effect profiles. wikipedia.orgwikipedia.orgmdpi.comgateneuro.combiospace.comwikipedia.org

Functional Differences in NMDAR Modulation

Dissociative anesthetics like ketamine primarily function as uncompetitive NMDA receptor antagonists or channel blockers. wikipedia.org They enter the channel of the activated NMDA receptor and block the flow of ions. wikipedia.org This blockade is thought to lead to a disinhibition of glutamatergic neurons, causing a "burst" of neurotransmitter release. biospace.commdpi.com

In contrast, this compound and the stinels (rapastinel, this compound, and zelquistinel) are described as selective modulators or positive allosteric modulators (PAMs) of the NMDA receptor. wikipedia.orgwikipedia.orgfrontiersin.orgwikipedia.orgpharmakb.commdpi.com They bind to a unique site on the receptor complex, distinct from the glutamate (B1630785) or glycine binding sites, and modulate receptor activity. wikipedia.orgwikipedia.orgpenchant.biowikipedia.orgmdpi.com This modulation enhances NMDA receptor-mediated signal transduction and synaptic plasticity, rather than blocking ion flow. wikipedia.orgwikipedia.orgwikipedia.org this compound, specifically, has been described as a functional partial agonist at an allosteric site of the glycine site of the NMDA receptor complex or a functional antagonist at the glycine B site, though the characterization as a PAM binding to a novel site is also prominent in recent literature. iiab.menih.govmdpi.com

A key functional difference lies in the observed side effects. While dissociative anesthetics are associated with psychotomimetic and dissociative effects, this compound and its analogs have consistently shown a lack of these ketamine-like side effects in preclinical and clinical studies. wikipedia.orgiiab.menih.govmdpi.comgateneuro.combiospace.comwikipedia.org This suggests a more targeted or nuanced modulation of NMDA receptor activity compared to the broader blockade by dissociative antagonists.

Convergent Downstream Mechanisms

Despite their distinct primary mechanisms of action at the NMDA receptor, both stinels (including this compound) and NMDA receptor antagonists like ketamine appear to converge on similar downstream mechanisms that contribute to their rapid antidepressant effects. wikipedia.orgwikipedia.orgmdpi.comgateneuro.comnih.govnih.gov These convergent pathways involve the enhancement of neuroplasticity. wikipedia.orgwikipedia.orgmdpi.comgateneuro.comnih.gov

Both classes of compounds have been shown to increase brain-derived neurotrophic factor (BDNF) production and release. mdpi.comnih.gov BDNF plays a critical role in synaptic plasticity and function. Activation of BDNF receptors (TrkB) by BDNF leads to the activation of intracellular signaling cascades, including the ERK and Akt pathways. mdpi.comnih.gov Furthermore, elevation in mammalian target of rapamycin (B549165) (mTOR) signaling is implicated in the antidepressant effects of both stinels and ketamine. mdpi.comnih.gov These convergent effects on signaling pathways ultimately lead to increased synthesis of synaptic proteins and enhanced synapse formation and function, which are thought to reverse the synaptic deficits associated with stress and depression. mdpi.comnih.gov

While the initial interaction with the NMDA receptor differs (modulation/PAM vs. antagonism), the downstream result is a shared impact on neuroplasticity, providing a potential explanation for their overlapping therapeutic effects despite differing side effect profiles. mdpi.comnih.gov

Here is a summary of the differentiation:

FeatureThis compound (Stinels)Dissociative Anesthetics (e.g., Ketamine)
Primary NMDAR InteractionSelective Modulator/Positive Allosteric Modulator (PAM) wikipedia.orgwikipedia.orgfrontiersin.orgwikipedia.orgpharmakb.commdpi.comUncompetitive Antagonist/Channel Blocker wikipedia.org
Binding SiteUnique site, independent of glycine/glutamate wikipedia.orgwikipedia.orgpenchant.biowikipedia.orgmdpi.comWithin the ion channel wikipedia.org
Effect on Ion FlowModulates/Enhances NMDAR-mediated currents wikipedia.orgwikipedia.orgBlocks ion flow wikipedia.org
Initial Downstream EffectEnhances NMDAR signal transduction wikipedia.orgwikipedia.orgDisinhibition leading to glutamate burst biospace.commdpi.com
Psychotomimetic/Dissociative EffectsGenerally absent wikipedia.orgiiab.menih.govmdpi.comgateneuro.combiospace.comwikipedia.orgPresent mdpi.comwikipedia.org
Convergent MechanismsEnhance neuroplasticity, increase BDNF, activate mTOR mdpi.comnih.govEnhance neuroplasticity, increase BDNF, activate mTOR mdpi.comnih.gov

Other Glutamatergic Modulators

Several other compounds targeting the glutamatergic system, particularly the NMDA receptor, have been investigated for neuropsychiatric disorders. These include D-Cycloserine and AV-101, which interact with the glycine site of the NMDA receptor. businesswire.comnih.govcambridge.orgoup.comwikipedia.orgnih.govpsychiatryonline.orgnih.govconsensus.appnih.govpatsnap.comacs.orgvistagen.comnih.govmdpi.comnih.govresearchgate.netresearchgate.net

D-Cycloserine (DCS)

D-Cycloserine (DCS) is an antibiotic that also acts as a modulator of the NMDA receptor, specifically at the glycine-binding site located on the NR1 subunit. cambridge.orgoup.comnih.govpatsnap.comacs.orgnih.gov DCS is characterized as a partial agonist at this site, meaning its effect can vary with dose, behaving as an agonist at low concentrations and potentially exhibiting antagonistic features at higher concentrations. cambridge.orgoup.com This dose-dependent activity is thought to be influenced by its selectivity for different NR2 subunits (NR2A, NR2B, NR2C) and its intrinsic action. oup.com

Research findings on DCS in neuropsychiatric conditions are mixed. Studies have explored its potential in conditions like schizophrenia, depression, and anxiety, often as an adjunct therapy. cambridge.orgoup.com For instance, low-dose DCS has been investigated for its potential to enhance learning and memory, consistent with an NMDA receptor agonistic effect that facilitates synaptic plasticity. cambridge.orgnih.gov However, clinical evidence for its efficacy as a monotherapy for depression has been limited. cambridge.orgoup.com Some studies in treatment-resistant depression hypothesized a beneficial effect due to its potential antagonistic mechanism at higher doses, but results have been inconsistent. oup.com The partial agonistic nature and a potentially narrow therapeutic window have been suggested as reasons for the varied outcomes observed with DCS. oup.com

DCS has been shown to facilitate NMDA receptor-mediated synaptic potentials and enhance long-term synaptic plasticity in preclinical models. nih.gov Conversely, it has also been found to decrease neurotransmission mediated by AMPA/kainate receptors, an effect dependent on the activation of glycinergic receptors. nih.gov

AV-101 (4-Cl-KYN)

AV-101 (4-Cl-KYN) is an investigational oral prodrug that targets the NMDA receptor by acting as an antagonist at the glycine binding site. businesswire.comwikipedia.orgnih.govnih.govvistagen.comresearchgate.netresearchgate.netvistagen.compatientcareonline.com AV-101 is converted in the brain to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), which is a potent and selective full antagonist of the glycine site of the NMDA receptor. nih.govnih.govresearchgate.netresearchgate.netvistagen.com Unlike some other NMDA receptor antagonists, 7-Cl-KYNA is not an ion channel blocker. vistagen.compatientcareonline.com

AV-101 is designed to readily cross the blood-brain barrier, whereas its active metabolite, 7-Cl-KYNA, has limited ability to do so. nih.govnih.govresearchgate.net Preclinical studies have indicated that AV-101 may have potential in various neurological and psychiatric indications where abnormal NMDA receptor function is implicated. vistagen.com It has been investigated for conditions such as major depressive disorder, neuropathic pain, and L-Dopa-induced dyskinesias in Parkinson's disease. nih.govvistagen.commdpi.comresearchgate.netvistagen.compatientcareonline.com

Research findings on AV-101 in clinical trials for MDD have shown mixed results. Some Phase 2 studies did not demonstrate a significant difference from placebo on the primary efficacy endpoint in patients with MDD or treatment-resistant depression. mdpi.comtmc.edunih.govresearchgate.net However, preclinical studies and some clinical data suggest that AV-101, through its metabolite 7-Cl-KYNA, inhibits NMDA receptor function by targeting the glycine site. nih.govnih.govresearchgate.netvistagen.com Studies in animal models of Parkinson's disease have shown that AV-101 reduced L-Dopa-induced dyskinesias. nih.govmdpi.comresearchgate.net

AV-101's mechanism as a glycine site antagonist is distinct from this compound's proposed mechanism as a positive allosteric modulator at a different site on the NMDA receptor. mdpi.com While both modulate NMDA receptor activity, they do so through different interactions with the receptor complex.

Here is a data table summarizing key pharmacological aspects of these compounds:

CompoundMechanism of Action at NMDA ReceptorPrimary Binding SitePubChem CID
This compoundPositive Allosteric Modulator / Partial AgonistAllosteric site near glycine site71249967
D-CycloserinePartial AgonistGlycine site68-41-7
AV-101 (4-Cl-KYN)Prodrug for Glycine Site Antagonist (7-Cl-KYNA)Glycine site (via metabolite)9829303

Advanced Research Methodologies and Biomarkers

In Vitro Studies for Receptor Activity and Synaptic Plasticity

In vitro studies have been crucial in characterizing apimostinel's mechanism of action at the cellular and synaptic levels. These studies often involve assessing receptor activity and synaptic plasticity in various neuronal preparations.

Cultured Rat Brain Cortical Neurons (Calcium Imaging)

Studies utilizing cultured rat brain cortical neurons, often employing calcium imaging techniques, are used to measure NMDAR-mediated functional activity. Calcium imaging allows for the assessment of intracellular calcium influx, a key event downstream of NMDA receptor activation. While specific detailed data for This compound (B605535) in this assay was not explicitly found in the provided snippets, this methodology is commonly used to evaluate the potency and efficacy of NMDAR modulators like this compound's analog, rapastinel (B1663592), which has been shown to enhance NMDA-induced intracellular calcium increase in primary rat cortical neurons. researchgate.netnih.govplos.org

hNR2A or B Subtype-Expressing HEK Cells

The use of HEK (Human Embryonic Kidney) cells expressing specific human NMDA receptor subunits, such as hNR2A or hNR2B, allows for the investigation of this compound's effects on distinct NMDAR subtypes. This approach helps to determine if this compound shows selectivity or differential activity towards particular NMDA receptor compositions. Studies on rapastinel, a related compound, have utilized HEK cells expressing NR2A, NR2B, NR2C, and NR2D subunits to demonstrate its enhancement of [³H] MK-801 binding, indicating modulation of these receptor subtypes. researchgate.net This methodology is relevant for understanding how this compound might interact with different NMDAR subtypes in the brain.

Rat Hippocampal and Medial Prefrontal Cortex Slices

Studies using slices from rat hippocampus and medial prefrontal cortex (mPFC) are employed to investigate the effects of this compound on synaptic plasticity, particularly long-term potentiation (LTP). These brain regions are critical for learning, memory, and mood regulation, and NMDAR-mediated synaptic plasticity in these areas is thought to be involved in the pathophysiology of depression. nih.govaging-us.com Research on rapastinel has shown that it enhances the magnitude of LTP in hippocampal slices and increases the proportion of whole-cell NMDAR current contributed by NR2B-containing NMDARs in the hippocampus. nih.govnih.gov Preclinical data on this compound indicates that a single dose can acutely enhance LTP with metaplasticity lasting for several days. businesswire.compatsnap.com

Quantitative Electroencephalography (qEEG) Biomarkers

Quantitative Electroencephalography (qEEG) is a non-invasive technique used to measure and analyze electrical activity in the brain. It has been utilized in the study of this compound to assess target engagement and pharmacodynamic effects. gateneuro.comclinicaltrialsarena.combioworld.com

NMDAR Target Activation Assessment

qEEG biomarkers have been used to assess the activation of NMDA receptors by this compound in humans. pharmakb.complos.orggateneuro.comclinicaltrialsarena.commdpi.comresearchgate.net Studies have demonstrated that this compound produces a dose-dependent increase in qEEG pharmacodynamic biomarkers of NMDA receptor target activation compared to placebo. clinicaltrialsarena.combiospace.com This dose-dependent effect was observed at all evaluated timepoints in a Phase 1 study. clinicaltrialsarena.combiospace.com The maximal enhancement of the qEEG signature was noted at doses consistent with those that showed antidepressant efficacy in a prior clinical study, suggesting the utility of this biomarker for informing dose selection in future trials. patsnap.combiospace.com

qEEG Alpha Power Stimulation

This compound has been shown to dose-dependently stimulate qEEG alpha power. businesswire.compatsnap.com This stimulation of alpha power correlates with cerebrospinal fluid (CSF) exposure, further supporting its use as a biomarker of NMDA receptor target activation. businesswire.compatsnap.com The observed qEEG alpha power stimulation with this compound is consistent with drug concentrations that maximally stimulate NMDA receptors in vitro and aligns with efficacious doses observed in a previous Phase 2a clinical study. businesswire.compatsnap.com This suggests that the modulation of alpha power, a specific frequency band in the EEG, is a relevant pharmacodynamic marker for this compound's activity at the NMDA receptor. bioworld.com

Electrophysiological Measures for Synaptic Function

Electrophysiological measures, such as those derived from electroencephalography (EEG), are valuable tools for assessing synaptic function and neuronal activity in response to pharmacological interventions. In the context of this compound, these measures are employed to confirm NMDA receptor target engagement and evaluate their impact on cognitive processing and synaptic function biospace.com.

Event-Related Potentials (ERP)

Event-Related Potentials (ERPs) are a type of electrophysiological measure that reflects the brain's response to specific sensory, cognitive, or motor events. ERPs are extracted from continuous EEG data and represent averaged brain responses time-locked to a particular stimulus or event. They provide a non-invasive way to study the timing and amplitude of neural activity associated with various brain processes. Studies involving this compound have aimed to evaluate measures of cognitive processing and synaptic function using ERPs biospace.com.

Mismatch Negativity and P300 Latency

Mismatch Negativity (MMN) and P300 latency are specific components of ERPs that are particularly relevant for assessing cognitive function and synaptic plasticity.

Mismatch Negativity (MMN): MMN is an auditory ERP component that is elicited automatically when a rare or "deviant" sound stimulus is presented within a sequence of repetitive "standard" stimuli. It is considered an index of the brain's ability to detect changes in the auditory environment and is associated with pre-attentive sensory memory and auditory processing. MMN is thought to reflect NMDA receptor activity and has been investigated as a potential biomarker in conditions like schizophrenia, where NMDA receptor hypofunction is implicated sci-hub.seresearchgate.net. The use of MMN in pharmacological research, including studies of NMDA receptor modulators, aims to assess the impact of compounds like this compound on these auditory processing and change detection mechanisms biospace.com.

P300 Latency: The P300 is a positive-going ERP component that typically occurs around 300 milliseconds after a meaningful or task-relevant stimulus, particularly in oddball paradigms where a target stimulus is presented infrequently among standard stimuli. The amplitude of the P300 is often associated with attention, working memory, and stimulus evaluation, while its latency is considered an indicator of the speed of information processing kemalarikan.comnih.govmdpi.com. Prolonged P300 latency has been observed in various neurological and psychiatric conditions, including major depressive disorder and schizophrenia, suggesting impaired information processing speed kemalarikan.comnih.govmdpi.com. In the context of this compound research, P300 latency is being evaluated as a measure of cognitive processing and synaptic function biospace.com.

Gate Neurosciences has conducted a Phase 1 biomarker and multiple ascending dose study of this compound in healthy subjects that included the evaluation of cognitive processing and synaptic function using ERP measures such as mismatch negativity and P300 latency biospace.com. The study aimed to confirm NMDA receptor target engagement and further define dosing dynamics biospace.com. Topline results from this study demonstrated a dose-dependent increase in quantitative EEG (qEEG) pharmacodynamic biomarkers of NMDA receptor target activation, consistent with antidepressant efficacy observed in a prior Phase 2a study businesswire.com. While the topline results specifically mentioned qEEG biomarkers, the study design included ERP measures like MMN and P300 latency to evaluate cognitive processing and synaptic function biospace.com. Detailed data specifically on the MMN and P300 latency findings from this study were not available in the provided search results.

The use of these electrophysiological measures in studies of this compound reflects an advanced research methodology to objectively assess the compound's impact on neural circuits and cognitive processes believed to be involved in conditions like depression biospace.com. These biomarkers are intended to provide deeper insights into the mechanisms of action and support dose selection for future clinical trials businesswire.combeacon.bio.

Data Table:

Based on the available information, a detailed data table showing specific changes in MMN or P300 latency values for this compound is not feasible as the detailed results for these specific ERP components were not provided in the search snippets, only that they were measures being evaluated in a study. However, the study did report dose-dependent effects on qEEG biomarkers of NMDA receptor activation businesswire.com.

Study PhaseSubject PopulationElectrophysiological Measures IncludedKey Findings Mentioned (Related to Electrophysiology)Source
Phase 1 Biomarker and Multiple Ascending Dose StudyHealthy Volunteers (n=40)Event-Related Potentials (ERP) including Mismatch Negativity and P300 latency; Quantitative EEG (qEEG)Dose-dependent increase in qEEG pharmacodynamic biomarkers of NMDA receptor target activation. biospace.combusinesswire.com biospace.combusinesswire.com

Detailed Research Findings:

Research findings indicate that this compound, as an NMDA receptor modulator, is being investigated for its effects on synaptic function, which is assessed using electrophysiological methods like ERPs biospace.combiospace.com. A Phase 1 study evaluated ERP measures, including Mismatch Negativity and P300 latency, to understand this compound's impact on cognitive processing and synaptic function biospace.com. While specific data for MMN and P300 latency were not detailed in the public topline results, the study successfully demonstrated dose-dependent effects on qEEG biomarkers indicative of NMDA receptor target engagement businesswire.com. This suggests that this compound interacts with the NMDA receptor in a manner that can be detected and quantified using electrophysiological techniques, supporting its proposed mechanism of enhancing synaptic function wikipedia.orgbusinesswire.com. The inclusion of MMN and P300 latency in the study design highlights their potential as translational biomarkers for assessing the neurophysiological effects of NMDA receptor modulators like this compound biospace.com.

Future Research Trajectories

Elucidation of NMDAR-Dependent Activation Nuances

Ongoing research is dedicated to clarifying the intricate details of how Apimostinel (B605535) activates NMDARs. While it is established as an NMDAR PAM binding to a novel site in the N-terminal domain (NTD) of GluN2 subunits, the precise elements of NMDAR-dependent activation by stinels like this compound are still being investigated. mdpi.com Understanding these nuances is crucial for a complete picture of its mechanism of action.

Subtype Specificity and Neuronal Subpopulation Targeting

Research continues to explore the subtype specificity of this compound and its targeting of particular neuronal subpopulations. While studies have shown that related compounds like rapastinel (B1663592) have affinity for different GluN2 subtypes, further investigation is needed to fully characterize the subtype specificity of this compound. mdpi.com Given that NMDARs with specific subunits are expressed differently across neuronal subpopulations, characterizing this specificity is important for understanding how this compound determines its initial targets and exerts its effects on synaptic plasticity. mdpi.comresearchgate.netresearchgate.net There is some evidence suggesting that stinels interact with NMDARs on specific neuron subpopulations, and this remains an active area of study. mdpi.comresearchgate.net

"Event-Driven Pharmacology" Concept

A significant focus of future research is the concept of "event-driven pharmacology" as it applies to this compound. patsnap.comsyndeio.biodrugdiscoverytrends.comgateneuro.com This concept posits that a single dose of neuroplasticity-enhancing drugs like this compound can trigger rapid and long-lasting therapeutic effects that persist well after the drug has been cleared from the target receptors. patsnap.comgateneuro.com

This compound has demonstrated rapid and statistically significant antidepressant effects in clinical studies, with effects observed as early as 24 hours and lasting up to seven days after a single dose. businesswire.com The "event-driven pharmacology" framework seeks to understand the biological mechanisms underlying these rapid-onset and durable effects. drugdiscoverytrends.com This involves investigating how a transient interaction with the NMDAR can lead to sustained changes in synaptic function and neuroplasticity. syndeio.bio

Research is also focused on optimizing dosing intervals to enhance plasticity. patsnap.comnih.gov Findings suggest that the timing and frequency of dosing are critical for maximizing the therapeutic effects and potentially avoiding a loss of efficacy. patsnap.comgateneuro.com Preclinical data indicate that repeated daily doses of a similar compound actively suppressed beneficial effects, highlighting the importance of appropriate dosing schedules to leverage the metaplastic effects triggered by these compounds. gateneuro.com Gate Neurosciences is focusing on gaining a more nuanced understanding of how dose levels and intervals can be optimized for enduring effects on synaptic function in patients. gateneuro.com

Understanding Rapid-Onset and Long-Lasting Therapeutic Effects

Synergistic Modalities and Combination Research

Future research includes exploring synergistic modalities and combination therapies to enhance the effects of this compound. syndeio.bioclinicaltrialsarena.comspringer.comcareboxhealth.com

A notable area of investigation is the combination of this compound with digital neurocognitive training tools. syndeio.bioclinicaltrialsarena.comspringer.comcareboxhealth.com A Phase 2 study is underway to explore whether a digital therapeutic can extend the efficacy of this compound's rapid, single-dose antidepressant effect. businesswire.comclinicaltrialsarena.com This approach is hypothesized to leverage a "primed window of brain plasticity" created by this compound, allowing for a more targeted and efficient method to extend relief in patients. businesswire.comclinicaltrialsarena.com This research builds on previous studies combining similar rapid-acting treatments with digital training, which have shown potential for extending treatment benefits. businesswire.compharmaphorum.com

Multi-Target Directed Ligand (MTDL) Approaches

The complexity of neuropsychiatric disorders often involves multiple interacting biological pathways, suggesting that targeting a single mechanism may be insufficient for optimal therapeutic outcomes. mdpi.comnih.gov Multi-Target Directed Ligand (MTDL) approaches aim to design single compounds capable of modulating multiple targets simultaneously, potentially offering enhanced efficacy and improved safety profiles compared to single-target drugs or drug combinations. mdpi.comnih.govresearchgate.net While this compound primarily targets the NMDA receptor, future research could investigate the potential for designing novel ligands based on the this compound scaffold that interact with additional relevant targets implicated in the pathophysiology of depression and other CNS disorders. mdpi.com This strategy could involve combining pharmacophores or integrating features from different ligands known to interact with distinct targets. mdpi.com

In silico Techniques for Drug Design (Cheminformatics, Molecular Dynamics Simulation, Virtual Screening)

In silico techniques play a crucial role in modern drug discovery and design, particularly in the context of MTDL approaches for complex diseases like those affecting the central nervous system. nih.goveurekaselect.comnih.gov

Cheminformatics: This field utilizes computational methods to analyze chemical data, enabling the identification of potential drug candidates, the prediction of their properties, and the exploration of chemical space. nih.goveurekaselect.comtandfonline.com Cheminformatics tools can be used to analyze libraries of compounds, identify structural similarities to known ligands, and predict potential interactions with various targets. nih.gov

Molecular Dynamics Simulation: This technique simulates the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of proteins and ligands and their interactions. eurekaselect.comnih.govsilae.it Molecular dynamics simulations can help understand how this compound binds to the NMDA receptor, predict the stability of ligand-receptor complexes, and explore the conformational changes that occur upon binding. This information is valuable for designing modified ligands with desired binding properties and potentially predicting interactions with other targets. silae.it

Virtual Screening: This computational method rapidly sifts through large databases of chemical compounds to identify those likely to bind to a specific biological target or set of targets. nih.goveurekaselect.comnih.gov Virtual screening can be used in conjunction with MTDL design to identify compounds that are predicted to interact with multiple predefined targets, or to screen for novel scaffolds with polypharmacological potential based on structural features related to this compound. nih.govsilae.it

These in silico techniques can be integrated into a workflow to design and evaluate potential this compound-based MTDLs, predicting their binding affinities and potential off-target effects before experimental synthesis and testing. nih.goveurekaselect.comnih.govtandfonline.com

Exploring Broader Therapeutic Potentials

While this compound is primarily being investigated for Major Depressive Disorder, its mechanism of enhancing synaptic function and neuroplasticity via NMDA receptor modulation suggests potential therapeutic applications beyond MDD. gateneuro.comclinicaltrialsarena.com

Beyond Major Depressive Disorder to Other Mental Health and Cognitive Disorders

The underlying pathophysiology of many mental health and cognitive disorders involves synaptic dysfunction and impaired neuroplasticity, mechanisms that this compound is designed to address. gateneuro.comclinicaltrialsarena.combusinesswire.compatsnap.com Future research could explore the efficacy of this compound in conditions such as:

Other Depressive Disorders: This could include persistent depressive disorder (dysthymia), seasonal affective disorder, or other specified/unspecified depressive disorders, which share some underlying mechanisms with MDD. beyondblue.org.aunih.gov

Anxiety Disorders: Given the overlap in neural circuits and mechanisms between depression and anxiety, this compound's effects on synaptic function may be beneficial in treating various anxiety disorders.

Post-Traumatic Stress Disorder (PTSD): PTSD is characterized by alterations in fear conditioning and extinction, processes that involve synaptic plasticity. mdpi.com Modulating NMDA receptors could potentially impact these processes.

Cognitive Disorders: Conditions involving cognitive impairment, such as Alzheimer's disease and related dementias, are characterized by synaptic loss and dysfunction. eurekaselect.cominsideindianabusiness.com this compound's ability to enhance synaptic function and neuroplasticity could be relevant for improving cognitive outcomes in these disorders. gateneuro.comclinicaltrialsarena.combusinesswire.compatsnap.com Research is already underway for related compounds in Alzheimer's disease. patsnap.cominsideindianabusiness.com

Schizophrenia: NMDA receptor hypofunction has been implicated in schizophrenia. mdpi.comnih.gov While this compound is a positive modulator rather than an antagonist, its specific mode of action might offer therapeutic benefits in certain aspects of schizophrenia. This compound has been studied in trials for schizophrenia. nih.gov

Exploring these broader therapeutic potentials would involve preclinical studies in relevant animal models and ultimately clinical trials in patient populations with these specific disorders.

Advancements in Objective Biomarker Development

The development and validation of objective biomarkers are critical for advancing research and treatment in psychiatry. mdpi.comparexel.comaccscience.com Biomarkers can aid in diagnosis, stratifying patient populations for clinical trials, predicting treatment response, and monitoring disease progression. mdpi.comaccscience.comnih.govmrctcenter.org

For this compound, advancements in objective biomarker development are particularly relevant for:

Confirming Target Engagement: Biomarkers can provide objective evidence that this compound is interacting with its intended target, the NMDA receptor, in the human brain. Quantitative electroencephalography (qEEG) biomarkers have shown dose-dependent target activation in a Phase 1 study of this compound. clinicaltrialsarena.combusinesswire.com

Predicting Treatment Response: Identifying biomarkers that predict which patients are most likely to respond to this compound could enable a more personalized medicine approach. mdpi.comparexel.commrctcenter.org This could involve genetic, epigenetic, neuroimaging, or physiological markers. mdpi.comparexel.comnih.govmrctcenter.org

Monitoring Synaptic Function and Neuroplasticity: Given this compound's mechanism, biomarkers that directly measure changes in synaptic density, function, or neuroplasticity could serve as valuable indicators of treatment effect. gateneuro.comclinicaltrialsarena.combusinesswire.combiospace.com Event-related potentials (ERP) such as mismatch negativity and P300 latency are being evaluated as measures of cognitive processing and synaptic function in studies of this compound. biospace.com

Dose Optimization: Biomarker studies, such as those using EEG, can help define optimal dose levels and intervals to achieve desired target engagement and biological effects. biospace.compsychiatrictimes.com

Ongoing research is focused on identifying and validating various types of biomarkers for depression and other psychiatric disorders, including genetic and epigenetic profiles, neuroimaging findings, and measures of neuroinflammation and oxidative stress. mdpi.comparexel.comaccscience.comnih.gov These advancements will directly support future research on this compound.

Novel Drug Discovery and Development Paradigms

The landscape of drug discovery and development for CNS disorders is continuously evolving, with new paradigms emerging to address the challenges associated with these complex conditions. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Future research on this compound may benefit from or integrate with these novel approaches:

Precision Psychiatry: This paradigm aims to tailor treatment to individual patients based on their unique biological and clinical characteristics, often utilizing biomarkers to guide treatment decisions. parexel.commrctcenter.org As objective biomarkers for depression and response to glutamatergic modulation are identified, precision psychiatry approaches could inform the selection of patients for this compound treatment. parexel.com

Quantitative Systems Pharmacology (QSP): QSP involves the use of computational models to integrate data from various sources (in vitro, in vivo, clinical) to simulate biological processes and predict drug responses. frontiersin.org QSP models could be used to better understand the complex interplay of this compound with NMDA receptors and downstream signaling pathways, potentially optimizing dosing strategies and predicting efficacy in different patient subgroups.

Phenotypic Screening: This approach involves screening compounds based on their ability to induce a desired cellular or physiological phenotype, rather than solely targeting a specific molecule. While this compound's primary target is known, phenotypic screening could potentially identify novel compounds with similar beneficial effects on synaptic function or neuroplasticity.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms are increasingly being applied across the drug discovery pipeline, from identifying potential targets and designing novel molecules to analyzing complex biological data and predicting clinical trial outcomes. eurekaselect.comnih.gov These technologies could accelerate the discovery and development of next-generation compounds based on the this compound scaffold or identify new therapeutic applications.

Drug-Digital Combinations: Emerging paradigms include combining pharmacological treatments with digital therapeutics. gateneuro.comclinicaltrialsarena.compharmaphorum.com A Phase 2 study is underway to assess the potential of combining this compound with a digital neurocognitive training tool to extend its antidepressant effects, leveraging a hypothesized "primed window of brain plasticity" induced by this compound. gateneuro.comclinicaltrialsarena.compharmaphorum.com

These novel paradigms offer opportunities to enhance the efficiency and success rate of developing new treatments for CNS disorders, potentially facilitating the further research and development of this compound and related compounds.

Q & A

Q. What experimental methodologies are used to characterize Apimostinel’s mechanism of action as an NMDA receptor partial agonist?

this compound’s mechanism is determined via in vitro receptor binding assays (e.g., radioligand displacement) and electrophysiological studies measuring NMDA receptor currents. Preclinical studies highlight its selectivity for the glycine-binding allosteric site, with modifications to amino acid residues enhancing potency compared to GLYX-13 . Functional assays in rodent models further validate synaptic plasticity enhancements, measured through long-term potentiation (LTP) in hippocampal slices .

Q. How do this compound’s physicochemical properties influence formulation design for preclinical studies?

this compound’s solubility profile (e.g., ≥6.67 mg/mL in water, ~155 mg/mL in DMSO) necessitates vehicle optimization for in vivo administration. Common formulations include 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline to achieve stable intravenous (IV) delivery. Oral bioavailability challenges, despite synthetic modifications, are addressed using pharmacokinetic (PK) modeling to refine dosing intervals .

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H37N5O6
Molecular Weight503.274 g/mol
Solubility (DMSO)~307.79 mM
Oral BioavailabilityEnhanced vs. GLYX-13

Advanced Research Questions

Q. How are translational EEG biomarkers applied to validate NMDA receptor target engagement in this compound trials?

Phase 1 studies use quantitative EEG (qEEG) to measure dose-dependent synaptic changes, such as gamma-band oscillations, which correlate with NMDA receptor activation. For example, a 10 mg IV dose in healthy volunteers showed maximal qEEG signature enhancement, aligning with cerebrospinal fluid (CSF) drug concentrations and preclinical efficacy . This biomarker-driven approach de-risks dose selection for Phase 2b trials by linking pharmacodynamics to clinical outcomes .

Q. What strategies address discrepancies between this compound’s preclinical potency and clinical efficacy?

Discrepancies arise from interspecies metabolic differences and blood-brain barrier penetration. Methodological solutions include:

  • PK/PD Bridging: Adjusting human-equivalent doses using allometric scaling from rodent PK data .
  • Biomarker Validation: qEEG and CSF sampling to confirm target engagement at clinically relevant doses .
  • Dose Optimization: Multiple ascending dose (MAD) trials to identify therapeutic windows balancing efficacy and safety .

Q. How can researchers design experiments to assess this compound’s impact on synaptic plasticity in treatment-resistant depression models?

Experimental frameworks include:

  • Chronic Stress Models: Rodents exposed to chronic unpredictable stress (CUS) are treated with this compound, followed by behavioral assays (e.g., forced swim test) and ex vivo LTP measurements .
  • Synaptic Protein Analysis: Western blotting for postsynaptic density markers (e.g., PSD-95) in prefrontal cortex tissues .
  • Comparative Studies: Co-administration with ketamine to evaluate synergistic effects on rapid-acting antidepressant pathways .

Table 2: Key Clinical Trials and Biomarker Findings

Trial PhaseDesignKey OutcomeReference
Phase 2aSingle 10 mg IV dose (MDD)Rapid antidepressant effect at 24h (p=0.0034)
Phase 1qEEG biomarker studyDose-dependent NMDA activation at 10 mg IV

Methodological Considerations for Data Contradictions

  • Oral vs. IV Administration: While preclinical studies emphasize oral bioavailability, clinical trials prioritize IV delivery due to variable absorption and first-pass metabolism. Formulation studies using prodrugs or nanoemulsions are ongoing to enhance oral efficacy .
  • Potency Claims: reports this compound as "thousands-fold more potent" than GLYX-13 by weight, but functional outcomes depend on receptor occupancy kinetics. Researchers must contextualize potency metrics (IC50, EC50) within specific assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.